molecular formula C21H19F2N3O2 B3403679 (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone CAS No. 1171692-32-2

(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B3403679
CAS No.: 1171692-32-2
M. Wt: 383.4
InChI Key: QLMMGCDWSVFQLM-UHFFFAOYSA-N
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Description

This compound is a fluorinated heterocyclic derivative featuring a piperidine core linked to a 1,3,4-oxadiazole ring and two fluorinated aromatic groups: a 4-fluorobenzyl substituent on the oxadiazole and a 4-fluorophenyl ketone moiety. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, which enhances metabolic stability and binding interactions in medicinal chemistry applications .

Properties

IUPAC Name

(4-fluorophenyl)-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c22-17-7-3-14(4-8-17)12-19-24-25-20(28-19)16-2-1-11-26(13-16)21(27)15-5-9-18(23)10-6-15/h3-10,16H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMGCDWSVFQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring, an oxadiazole moiety, and fluorinated benzyl groups. The synthesis typically involves several key steps:

  • Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions using 4-fluorobenzyl halides are commonly employed.
  • Final Coupling : The oxadiazole derivative is coupled with a piperidine precursor to form the final product.

Anticancer Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer activities. For instance, derivatives of 1,3,4-oxadiazole have shown inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical)2.76
Compound BCaCo-2 (colon adenocarcinoma)9.27
Compound CRXF 486 (renal cancer)1.143

These findings suggest that the oxadiazole unit contributes to cytotoxicity against tumor cells by modulating specific molecular targets involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Inhibition of Enzymes : The oxadiazole derivative has been shown to inhibit key enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrase (CA) , which are implicated in tumor growth and metastasis .
  • Targeting Receptors : The compound may also bind to specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal strains:

Activity TypeTarget OrganismResult
AntibacterialE. coliSignificant inhibition observed
AntifungalC. albicansEffective at low concentrations

Studies have indicated that modifications on the oxadiazole ring can enhance antimicrobial potency .

Neuroprotective Effects

There is emerging evidence suggesting that oxadiazole derivatives may exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. For example, certain compounds have shown affinity for metabotropic glutamate receptors, which are critical in neurological signaling .

Study on Cancer Cell Lines

A notable study evaluated the cytotoxic effects of various oxadiazole derivatives on a panel of human tumor cell lines, including lung and colon cancers. The results highlighted that specific structural modifications significantly improved their anticancer efficacy, leading to IC50 values in the low micromolar range .

Neurodegenerative Disease Models

In preclinical models of neurodegeneration, compounds similar to this compound demonstrated protective effects against neuronal cell death induced by oxidative stress . These findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a model for studying the reactivity and properties of oxadiazole derivatives. It can be utilized in the development of new synthetic methodologies and as a building block for more complex molecular architectures.

Biology

Biologically, the compound is being investigated for its potential as an antimicrobial agent . Studies have indicated that oxadiazole derivatives can exhibit significant activity against various pathogens. For example, compounds structurally similar to (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone have demonstrated effectiveness against bacteria and fungi .

Medicine

In medicinal applications, this compound shows promise as a therapeutic agent . Its ability to interact with specific biological targets suggests potential uses in treating diseases such as cancer and infections. Preliminary studies indicate that it may inhibit certain enzymes involved in cell proliferation, thus exhibiting anticancer properties .

Industry

From an industrial perspective, this compound could be utilized in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as an intermediate in the production of more complex chemical entities .

Case Studies

Case Study 1: Antimicrobial Activity
Research on related oxadiazole compounds has shown promising antimicrobial activity against various strains of bacteria and fungi. For instance, N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide demonstrated significant inhibition against Staphylococcus aureus in vitro tests . This suggests that this compound may share similar properties.

Case Study 2: Anticancer Properties
Another study investigated the anticancer potential of oxadiazole derivatives where compounds showed selective cytotoxicity towards cancer cell lines while sparing normal cells . This highlights the therapeutic potential of this compound in oncology.

Data Table: Comparison of Related Compounds

Compound NameStructureBiological ActivityPotential Applications
This compoundStructureAntimicrobial, AnticancerDrug development
N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamideStructureAntimicrobialInfection treatment
N-(5-(benzyl)-1,3,4-thiadiazol-2-yl)acetamideStructureAntimicrobialDrug synthesis

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and related molecules from the literature:

Compound Core Structure Key Substituents Synthesis Highlights Reported Biological Activity Reference
Target: (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone Piperidine + 1,3,4-oxadiazole 4-Fluorobenzyl (oxadiazole), 4-fluorophenyl (ketone) Not explicitly described in evidence; likely involves cyclization and fluorinated intermediates Inferred: Potential CNS or antimicrobial targets
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl, phenylethanone Sodium ethoxide-mediated coupling with α-halogenated ketone; recrystallized from ethanol Antimicrobial (implied by triazole scaffold)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () Thiadiazole + thiazolidinone 4-Fluorophenyl (thiadiazole), 4-methoxyphenyl (thiazolidinone) Multi-step synthesis with heterocyclic condensation; methoxy group enhances solubility Anticancer or enzyme inhibition (hypothesized)
(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)-ethyl)amino)methyl)piperidin-1-yl)methanone () Piperidine 3-Chloro-4-fluorophenyl, 3-fluorophenoxyethylamine Reductive amination with NaCNBH₃; 40% yield after purification 5-HT1A receptor agonist (explicitly reported)

Structural and Functional Insights

  • Heterocyclic Core Comparison: The target’s 1,3,4-oxadiazole lacks the sulfur atom present in ’s 1,3,4-thiadiazole, reducing polarizability but increasing metabolic resistance compared to thiadiazoles .
  • Fluorination Patterns :

    • The target’s dual 4-fluorophenyl groups align with ’s chloro-fluorophenyl moiety, both optimizing lipophilicity for blood-brain barrier penetration (critical for CNS targets) .
    • ’s 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing fluorines in the target compound .
  • Synthetic Challenges :

    • achieved a 40% yield via reductive amination, suggesting similar methodologies might apply to the target compound’s piperidine functionalization .
    • ’s use of α-halogenated ketones highlights a scalable route for aryl-alkyl linkages, adaptable to the target’s benzyl-oxadiazole system .

Research Implications and Gaps

  • Contradictions : ’s 5-HT1A activity suggests the target may share CNS applications, but the absence of direct binding data limits conclusions.
  • Critical Knowledge Gaps: No explicit data on the target’s solubility, stability, or in vitro/in vivo efficacy exists in the provided evidence. Further studies should prioritize: Synthesis optimization (e.g., improving yield via ’s ethanol recrystallization ). Comparative bioactivity assays against triazole/thiadiazole analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer :

  • Step 1 : Use multi-step protocols involving condensation of 4-fluorobenzyl hydrazine with a piperidine-derived carbonyl precursor under reflux in anhydrous THF or DMF .
  • Step 2 : Control reaction temperature (70–90°C) and employ catalysts like EDCI/HOBt for amide bond formation .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water) .
  • Validation : Monitor reaction progress using TLC and confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to assign peaks for fluorophenyl (δ 7.1–7.3 ppm), oxadiazole (δ 8.2–8.5 ppm), and piperidine (δ 2.5–3.5 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]+^+ with <2 ppm error .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O stretch at ~1680 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}) .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the oxadiazole (e.g., replacing fluorine with chlorine) or piperidine (e.g., N-methylation) .
  • Step 2 : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or radioligand binding assays .
  • Step 3 : Correlate substituent effects with bioactivity (e.g., IC50_{50} values) to identify pharmacophoric elements critical for potency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in MTT assays) with complementary methods like apoptosis flow cytometry or caspase-3 activation assays .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., PARP or EGFR) .
  • Meta-Analysis : Compare data across studies while controlling for variables like cell line heterogeneity or assay pH (e.g., pH 7.4 vs. 6.8 in tumor models) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., COX-2 or 5-HT receptors) .
  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å) .
  • Free Energy Calculations : Apply MM/GBSA to predict binding affinities (ΔG) and validate with experimental IC50_{50} values .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Optimize solvent (e.g., dichloromethane/hexane) and temperature (4°C) to obtain diffraction-quality crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data on small, weakly diffracting crystals .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling (R-factor <5%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

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